

# Application Notes and Protocols: Herbicidal Activity of 1,8-Diamino-p-menthane Derivatives

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## Compound of Interest

Compound Name: 1,8-Diamino-p-menthane

Cat. No.: B1222041

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These application notes provide a summary of the current understanding of the herbicidal activity of **1,8-Diamino-p-menthane** derivatives. The information is based on published research and is intended to guide further investigation and development of this class of compounds as potential herbicides.

## Introduction

**1,8-Diamino-p-menthane**, a diamine derived from turpentine, serves as a precursor for the synthesis of various derivatives with potential biological activities. Notably, Schiff base and secondary amine derivatives of cis-1,8-p-menthane-diamine have demonstrated significant herbicidal properties against various weed species.<sup>[1][2]</sup> Research indicates that these compounds can exhibit post-emergence herbicidal effects, with some derivatives showing efficacy comparable or superior to commercial herbicides such as glyphosate and diuron.<sup>[1][3]</sup> The structural modifications of the **1,8-diamino-p-menthane** backbone play a crucial role in determining the extent of their herbicidal activity.

## Quantitative Data on Herbicidal Activity

The herbicidal efficacy of **1,8-Diamino-p-menthane** derivatives has been evaluated against common weeds like barnyard grass (*Echinochloa crus-galli*) and rape (*Brassica napus*). The following tables summarize the reported quantitative data on the inhibition of root and shoot growth.

Table 1: Post-emergence Herbicidal Activity of sec-p-Menthane-7-amine Derivatives against Barnyard Grass[1]

| Compound   | Concentration (mmol L <sup>-1</sup> ) | Inhibition of Root Growth (%) | Inhibition of Shoot Growth (%) |
|------------|---------------------------------------|-------------------------------|--------------------------------|
| 3p         | 1.0                                   | 89.5                          | 85.1                           |
| 3r         | 1.0                                   | 87.2                          | 83.7                           |
| 3u         | 1.0                                   | 92.3                          | 88.9                           |
| 3w         | 1.0                                   | 91.8                          | 87.6                           |
| Glyphosate | 1.0                                   | 22.8                          | 20.7                           |

Table 2: Post-emergence Herbicidal Activity of sec-p-Menthane-7-amine Derivatives against Rape[1]

| Compound | Concentration (mmol L <sup>-1</sup> ) | Inhibition of Root Growth (%) | Inhibition of Shoot Growth (%) |
|----------|---------------------------------------|-------------------------------|--------------------------------|
| 3q       | 1.0                                   | 93.2                          | 90.5                           |
| 3v       | 1.0                                   | 95.1                          | 92.8                           |
| 3w       | 1.0                                   | 94.7                          | 91.3                           |
| 3x       | 1.0                                   | 92.5                          | 89.8                           |
| Diuron   | 1.0                                   | 16.6                          | 13.5                           |

## Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the herbicidal activity of **1,8-Diamino-p-menthane** derivatives.

### Synthesis of sec-p-Menthane-7-amine Derivatives[2]

This protocol outlines the synthesis of secondary amine derivatives of p-menthane, which have shown significant herbicidal activity.

#### Materials:

- p-Menthane-7-aldehyde
- Primary amines
- Sodium borohydride ( $\text{NaBH}_4$ )
- Methanol
- Ethyl acetate
- Petroleum ether
- Anhydrous sodium sulfate
- Silica gel for column chromatography

#### Procedure:

- Dissolve p-menthane-7-aldehyde (1.0 eq) and a primary amine (1.1 eq) in methanol.
- Stir the mixture at room temperature for 2-4 hours to form the corresponding Schiff base.
- Cool the reaction mixture in an ice bath and add sodium borohydride (1.5 eq) in portions.
- Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
- Remove the solvent under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with saturated sodium chloride solution.
- Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
- Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to obtain the desired sec-p-menthane-7-amine derivative.
- Characterize the final product using FTIR,  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and HRMS.

## Post-emergence Herbicidal Activity Assay (Culture Dish Method)[2][4]

This assay evaluates the herbicidal effect of the compounds on weed seedlings after they have emerged.

### Materials:

- Test compounds
- Dimethylformamide (DMF)
- Tween-80
- Distilled water
- Weed seeds (e.g., barnyard grass, rape)
- Petri dishes (9 cm diameter)
- Filter paper
- Incubator

### Procedure:

- Prepare a stock solution of the test compound by dissolving 100 mg in 10 mL of DMF.
- In a 1 L volumetric flask, add the stock solution and 1 g of Tween-80 as an emulsifier. Dilute with distilled water to the final volume to achieve the desired test concentration (e.g., 100 mg L<sup>-1</sup>).
- Soak weed seeds in warm water for 15 hours at 28 °C before use.
- Place two layers of filter paper in each Petri dish.
- Add 8 mL of the test compound solution to each dish. For the control group, use a solution containing the same concentration of DMF and Tween-80 without the test compound.

- Place 10 germinated seeds in each Petri dish.
- Incubate the dishes in the dark at 28 °C for 120 hours.
- Measure the root and shoot length of the seedlings.
- Calculate the percentage of inhibition using the following formula: Inhibition (%) = [(Length of control - Length of treated) / Length of control] x 100

## Crop Safety Assay[2]

This assay assesses the phytotoxicity of the compounds on various crop species.

Materials:

- Test compounds
- Crop seeds (e.g., rice, wheat, sorghum, maize, peanut, cucumber, radish)
- Solutions and materials as described in the post-emergence herbicidal activity assay.

Procedure:

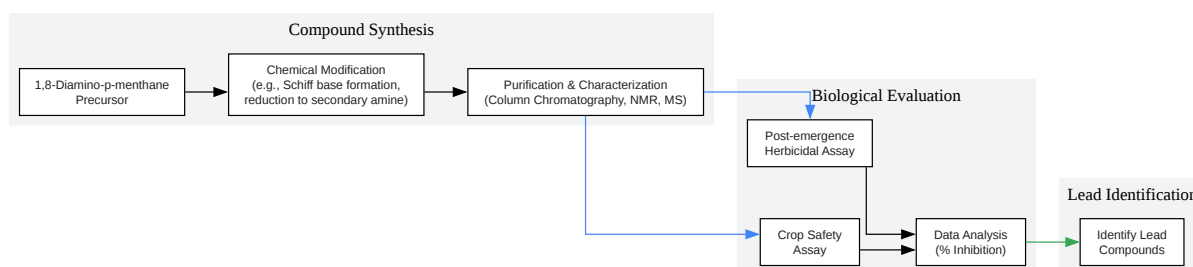
- Prepare the test solution at a concentration of 100 mg L<sup>-1</sup> as described previously.
- Soak crop seeds in warm water for 15 hours at 28 °C.
- Add 8 mL of the test solution to Petri dishes lined with filter paper.
- Place 10 seeds of each crop species in the respective dishes.
- Incubate in the dark at 28 °C for 120 hours.
- Visually evaluate crop safety and rate on a scale of 0 to 100, where 0 represents no damage and 100 represents complete death of the seedlings.

## Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action and the signaling pathways affected by **1,8-diamino-p-menthane** derivatives have not been extensively elucidated in the reviewed literature. While their herbicidal effects are evident, the specific biochemical targets within the plant remain an area for future research.[4][5] Further studies are required to determine if these compounds inhibit specific enzymes, disrupt photosynthetic pathways, or interfere with other vital physiological processes in weeds.

## Visualizations

### Experimental Workflow for Herbicidal Activity Screening



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Caption: Workflow for Synthesis and Herbicidal Screening.

This diagram illustrates the general workflow from the synthesis of **1,8-diamino-p-menthane** derivatives to their biological evaluation and the identification of lead compounds for further development.

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## References

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- To cite this document: BenchChem. [Application Notes and Protocols: Herbicidal Activity of 1,8-Diamino-p-menthane Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1222041#herbicidal-activity-of-1-8-diamino-p-menthane-derivatives]

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